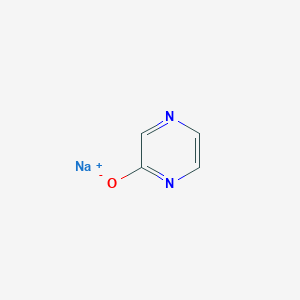

sodium;pyrazin-2-olate

Description

Sodium pyrazin-2-olate is the sodium salt of pyrazin-2-ol, a heterocyclic aromatic compound containing a pyrazine ring with a hydroxyl group at the 2-position. The deprotonation of pyrazin-2-ol by a strong base like sodium hydroxide yields the sodium salt, which is stabilized by resonance within the conjugated aromatic system. This compound is of interest in coordination chemistry due to its ability to act as a ligand, forming complexes with transition metals such as nickel and vanadium .

Properties

IUPAC Name |

sodium;pyrazin-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O.Na/c7-4-3-5-1-2-6-4;/h1-3H,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEGUCRXJYLKLJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C=N1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N2NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted at ambient temperature (20–25°C) under stirring for 1–2 hours. A molar ratio of 1:1 (pyrazin-2(1H)-one to NaOH) ensures complete deprotonation without excess base. The product precipitates upon cooling to 0–5°C and is isolated via vacuum filtration. Yield improvements (up to 85%) are achievable by using ethanol as a co-solvent to reduce solubility.

Table 1: Key Parameters for Direct Neutralization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Water/Ethanol (3:1) | Maximizes solubility of reactants |

| Temperature | 25°C | Balances reaction rate and energy use |

| Molar Ratio (NaOH) | 1.0 eq | Prevents hydrolysis side reactions |

| Cooling Rate | Gradual (0.5°C/min) | Enhances crystal purity |

Decarboxylation of Sodium Pyrazine-2,3-dicarboxylate

Adapting methodologies from potassium salt synthesis, sodium pyrazin-2-olate can be prepared via decarboxylation of sodium pyrazine-2,3-dicarboxylate. This two-step process begins with the oxidation of quinoxaline to the dicarboxylate intermediate, followed by selective decarboxylation.

Step 1: Oxidation of Quinoxaline

Quinoxaline is oxidized using sodium permanganate (NaMnO₄) in aqueous acidic conditions (pH 3–4) at 90–95°C. The reaction produces sodium pyrazine-2,3-dicarboxylate and manganese dioxide (MnO₂), which is removed by filtration.

Step 2: Acid-Mediated Decarboxylation

The dicarboxylate is heated in a polar solvent (e.g., diethylene glycol) at 160–200°C, inducing decarboxylation to form sodium pyrazin-2-olate. Acidification with hydrochloric acid (HCl) yields pyrazinoic acid, which is neutralized with NaOH to regenerate the sodium salt.

Table 2: Decarboxylation Efficiency Under Varied Conditions

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Diethylene glycol | 190 | 56 | 98 |

| Acidified H₂O | 135 | 42 | 95 |

| DCM/Benzene | 80 | <10 | 90 |

Alternative Pathways: Condensation and Cyclization

Pyrazin-2(1H)-one, the precursor for neutralization, is synthesized via condensation of α-amino acid amides with 1,2-dicarbonyl compounds. For example, glycine amide reacts with glyoxal in the presence of NaOH to form pyrazin-2(1H)-one, which is subsequently converted to the sodium salt.

This method is less favored industrially due to multi-step complexity but offers modularity for introducing substituents on the pyrazine ring.

Industrial-Scale Considerations

Purification Techniques

-

Recrystallization : Sodium pyrazin-2-olate is recrystallized from hot water (80–90°C) to achieve >99% purity.

-

Ion Exchange Chromatography : Removes trace metal impurities (e.g., Mn²⁺ from oxidation steps).

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|

| Direct Neutralization | 85 | High | 120 |

| Decarboxylation | 56 | Moderate | 240 |

| Condensation/Cyclization | 70 | Low | 320 |

Chemical Reactions Analysis

Types of Reactions: Compound “sodium;pyrazin-2-olate” undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to yield reduced forms.

Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as halogens or alkylating agents are used under controlled temperature and solvent conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated forms.

Scientific Research Applications

Compound “sodium;pyrazin-2-olate” has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities, including enzyme inhibition or activation.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of compound “sodium;pyrazin-2-olate” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

(a) Potassium 3-Pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate

- Molecular Formula : C₇H₃KN₄O₃

- Molecular Weight : 230.23 g/mol .

- Key Differences: This compound replaces the hydroxyl group of pyrazin-2-olate with a 1,2,4-oxadiazole-carboxylate moiety.

(b) Sodium 1-[6-(Morpholin-4-yl)pyrimidin-4-yl]-4-(1H-1,2,3-triazol-1-yl)-1H-pyrazol-5-olate

- Molecular Features : A sodium salt of a pyrazole derivative fused with pyrimidine and triazole rings.

- Stability : Exhibits superior stability under varying humidity due to its complex heterocyclic structure and sodium counterion .

- Applications : Used in cardiovascular drug formulations, highlighting the pharmaceutical relevance of sodium salts of nitrogen-rich heterocycles.

(c) Sodium 3-Acetyl-6-methyl-4-oxo-4H-pyran-2-olate

Physicochemical Properties

Reactivity and Functional Utility

- Coordination Chemistry : Sodium pyrazin-2-olate forms stable complexes with metals like nickel and vanadium, as seen in related pyrazinecarboxylate complexes . In contrast, the potassium oxadiazole derivative () may favor transition metals due to its carboxylate group.

- Synthetic Flexibility : Sodium pyrazin-2-olate can undergo electrophilic substitution at the 3- and 5-positions of the pyrazine ring, whereas the pyrazole derivative () is tailored for targeted drug design due to its fused pyrimidine-triazole structure.

- Reduction Behavior : Pyrazine derivatives like 2,3-benzopyrazine can be reduced with sodium and alcohol (), suggesting sodium pyrazin-2-olate may participate in similar redox reactions.

Industrial and Pharmaceutical Relevance

- Pharmaceuticals: The sodium pyrazole derivative () is patented for cardiovascular therapies, underscoring the importance of sodium salts in enhancing drug stability.

- Materials Science : Pyrazine-based sodium salts are less common in materials than pyrazole or pyran derivatives, which are used in coatings and polymers .

Q & A

Q. Table 1: Key Characterization Techniques for Sodium Pyrazin-2-olate

| Technique | Application | Critical Parameters |

|---|---|---|

| NMR Spectroscopy | Structural validation | Solvent choice, deuterated standards |

| XRD | Crystallinity assessment | Sample preparation, temperature |

| Elemental Analysis | Stoichiometric verification | Calibration standards, sample purity |

| HPLC | Purity quantification | Column type, mobile phase pH |

Q. Table 2: Steps for Resolving Data Contradictions

Identify Inconsistencies : Catalog conflicting data points from literature.

Replicate Experiments : Use original methods and document deviations.

Cross-Validate : Apply complementary analytical techniques.

Publish Negative Results : Highlight irreproducible findings to guide future work .

Ethical and Reporting Considerations

Q. How should researchers address potential biases in data interpretation during sodium pyrazin-2-olate studies?

- Methodological Answer :

- Pre-Registration : Submit experimental designs to repositories like Open Science Framework before data collection.

- Blinded Analysis : Use third-party statisticians to interpret results.

- Conflict Disclosure : Report funding sources or institutional partnerships that may influence outcomes.

Follow ethical guidelines for data integrity and avoid selective reporting of supportive data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.